

Comprehensive Technical Guide & Safety Data Sheet (SDS): 4-Benzyloxy-6-methylpyrimidine

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Compound of Interest

Compound Name: 4-Benzyloxy-6-methylpyrimidine

Cat. No.: B11898324

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Target Audience: Researchers, Formulation Scientists, and API Process Chemists
Document Type: Advanced Technical Whitepaper & Safety Protocol

Executive Summary & Chemical Identity

In modern drug discovery and active pharmaceutical ingredient (API) synthesis, pyrimidine derivatives serve as foundational scaffolds. **4-Benzyloxy-6-methylpyrimidine** is a highly strategic synthetic intermediate. By masking the tautomerizable pyrimidin-4-ol core with a benzyl ether protecting group, the molecule is locked into a fully aromatic state. This structural modification significantly enhances its lipophilicity and solubility in organic solvents, preventing unwanted side reactions (such as N-alkylation) during downstream organometallic cross-coupling or electrophilic aromatic substitutions.

From a crystallographic and supramolecular perspective, benzyloxy pyrimidines exhibit unique π -stacked chains of fused rings and centrosymmetric dimers, which heavily dictate their solid-state behavior, melting profiles, and solubility kinetics^[1].

Physicochemical Properties

To ensure reproducible experimental outcomes, it is critical to verify the physicochemical parameters of the reagent prior to use. Below is the synthesized data profile for standard commercially available batches[2],[3].

Property	Value / Specification
Chemical Name	4-Benzyloxy-6-methylpyrimidine
CAS Registry Number	68303-17-3
Molecular Formula	C ₁₂ H ₁₂ N ₂ O
Molecular Weight	200.24 g/mol
SMILES String	CC1=CC(OCC2=CC=CC=C2)=NC=N1
Standard Purity	≥97% (HPLC validation recommended)
Storage Conditions	Room temperature; store under inert atmosphere (Argon/N ₂)
Shipping Classification	Non-hazardous for standard ground shipping (HazMat Fee: \$0)

Hazard Identification & Risk Management (Core SDS)

While **4-Benzyloxy-6-methylpyrimidine** is not classified as a highly dangerous good for transport[2], as a Senior Application Scientist, I mandate that it be handled with the rigorous safety protocols applied to all bioactive heterocyclic intermediates[3].

GHS Classification & Causality

- Skin Irritation (Category 2) / Eye Irritation (Category 2): The addition of the lipophilic benzyl moiety increases the compound's partition coefficient (LogP) compared to the unprotected pyrimidinol. Causality: This enhanced lipophilicity increases the rate of dermal penetration.
- Specific Target Organ Toxicity - Single Exposure (STOT SE 3): Potential respiratory irritation if dust or aerosols are inhaled.

Required Personal Protective Equipment (PPE)

- **Gloves:** Nitrile gloves (minimum thickness 0.11 mm) are mandatory. Latex is insufficient due to the organic nature of the compound.
- **Eye Protection:** ANSI Z87.1 compliant safety goggles.
- **Engineering Controls:** All manipulations, especially weighing of the dry powder, must be conducted within a certified Class II fume hood to prevent inhalation of micro-particulates.

Chemical Incompatibilities & Storage Risks

Avoid exposure to strong oxidizing agents (e.g., mCPBA, hydrogen peroxide). Mechanistic

Risk: The nitrogen atoms within the pyrimidine ring are highly susceptible to N-oxidation, forming species such as **4-benzyloxy-6-methylpyrimidine 1-oxide**[4]. Unintended N-oxidation in storage can lead to thermal instability and degradation of the reagent.

Experimental Workflow: Catalytic Hydrogenolysis

One of the most common applications of **4-Benzyloxy-6-methylpyrimidine** is its use as a precursor to 6-methylpyrimidin-4-ol via the cleavage of the benzyl ether. While Palladium on Carbon (Pd/C) is a standard catalyst for hydrogenolysis, pyrimidine rings are susceptible to over-reduction. Literature demonstrates that Raney Nickel provides a highly selective and efficient catalytic reduction pathway for this specific substrate[5].

Protocol: Safe Handling and Raney Nickel Reduction

Objective: Selective cleavage of the benzyl ether protecting group without disrupting the pyrimidine aromaticity.

Phase 1: Pre-Reaction Validation

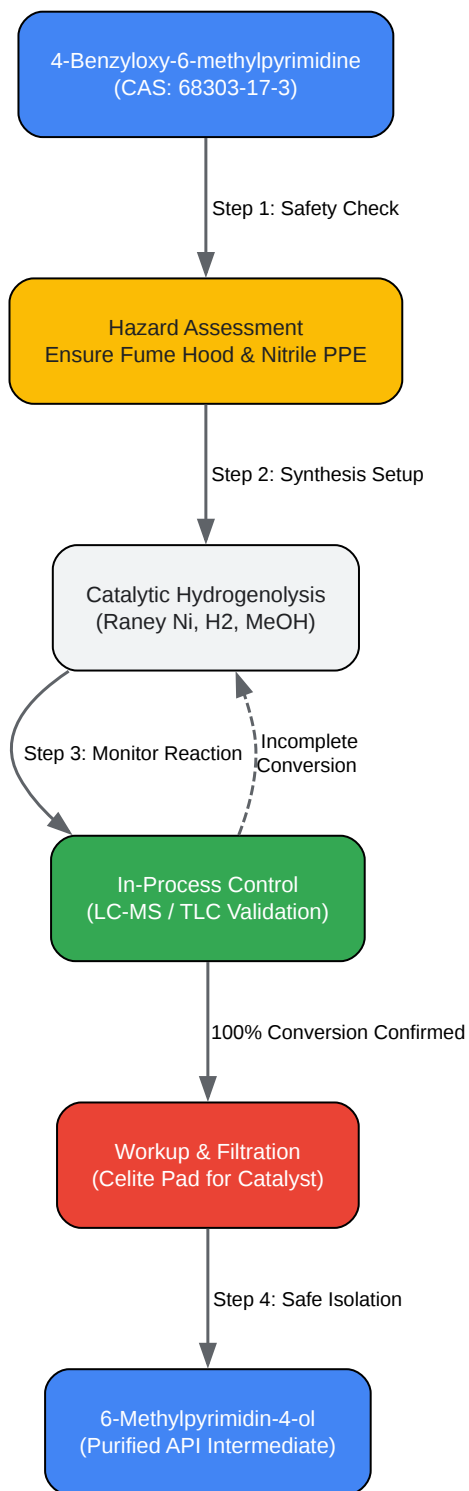
- **Purity Check:** Dissolve a 1 mg sample in LC-MS grade acetonitrile. Run a rapid LC-MS method to confirm the presence of the parent ion (m/z 201 $[M+H]^+$) and verify $\geq 97\%$ purity. **Rationale:** Trace halogenated impurities from upstream synthesis can irreversibly poison the Raney Nickel catalyst.

Phase 2: Reaction Setup & Execution 2. Inert Atmosphere: Within a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and purge with Argon for 5 minutes. 3. Substrate Solubilization: Add 10 mmol of **4-Benzyloxy-6-methylpyrimidine** (CAS: 68303-17-3) to the flask, followed by 30 mL of anhydrous methanol. 4. Catalyst Addition (Critical Safety Step): Carefully transfer an aqueous slurry of Raney Nickel (approx. 10% w/w relative to the substrate) into the flask. Causality: Raney Nickel is highly pyrophoric upon exposure to air. Transferring it as a wet slurry prevents spontaneous ignition. 5. Hydrogenation: Evacuate the flask under light vacuum and backfill with Hydrogen gas (1 atm) using a double-layered balloon. Stir vigorously at 25°C.

Phase 3: Self-Validating Monitoring & Workup 6. In-Process Control (IPC): After 2 hours, withdraw a 50 µL aliquot. Filter through a 0.22 µm PTFE syringe filter to remove catalyst particles. Analyze via TLC (Hexanes:EtOAc 1:1) or LC-MS. Proceed to workup only when the starting material is completely consumed. 7. Quench & Filtration: Purge the reaction vessel with Argon to remove residual hydrogen. Filter the mixture through a tightly packed pad of Celite. 8. Waste Mitigation: Immediately submerge the Celite pad containing the spent Raney Nickel into a beaker of water. Rationale: This neutralizes the pyrophoric hazard prior to disposal in the heavy-metal waste stream. 9. Isolation: Concentrate the methanolic filtrate under reduced pressure to afford the deprotected 6-methylpyrimidin-4-ol.

Workflow Visualization

The following diagram maps the logical progression of the catalytic hydrogenolysis protocol, emphasizing the integration of safety checkpoints and self-validating analytical steps.



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Figure 1: Safe handling and catalytic hydrogenolysis workflow for **4-Benzyloxy-6-methylpyrimidine**.

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